DL-Xylose
Overview
Description
DL-Xylose is a monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group . It is a sugar isolated from wood and is widely used as a diabetic sweetener in food and beverages . Xylose has also been used as a diagnostic agent to observe malabsorption .
Synthesis Analysis
DL-Xylose can be converted into new allylic furanosyl and pyranosyl glycosides by applying two different reaction conditions . The glycosides are then treated with sodium azide to get triazoline compounds via a 1,3-dipolar cycloaddition .
Molecular Structure Analysis
The molecular formula of DL-Xylose is C5H10O5 . The IUPAC name is (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal . The InChI is InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1 . The Canonical SMILES is C(C(C(C(C=O)O)O)O)O .
Chemical Reactions Analysis
Xylose and arabinose are chiral diastereomers that can exhibit specific crystallization behavior . The solid-state landscapes of the chiral pairs of both xylose and arabinose have been investigated to determine whether racemic compounds or conglomerates are formed .
Physical And Chemical Properties Analysis
DL-Xylose is a crystalline powder . The molecular weight is 150.13 g/mol . The solubilities of the different solid forms of xylose were measured in different solvent mixtures by a thermogravimetric method .
Scientific Research Applications
Bioconversion to Ethanol
DL-Xylose, a pentose sugar, has significant potential in bioethanol production, particularly from lignocellulosic biomass. Engineering Saccharomyces cerevisiae for enhanced xylose metabolism has been a focal point of research. By overexpressing xylose isomerase from Piromyces and optimizing the non-oxidative pentose phosphate pathway, significant improvements in xylose utilization and ethanol yield have been achieved. Evolutionary engineering further enhances these traits, leading to strains with superior xylose fermentation capabilities (Zhou et al., 2012).
Lipid Production from Oleaginous Yeasts
Oleaginous yeasts capable of utilizing DL-Xylose from soil samples have been isolated and characterized for their lipid-producing capacities. These yeasts, when grown under specific conditions, can convert xylose into lipids, potentially serving as a sustainable source for biodiesel or cocoa butter substitutes (Pan et al., 2009).
Xylose Fermentation Efficiency
The efficiency of xylose fermentation in Pichia stipitis, a yeast naturally capable of fermenting xylose to ethanol, has been closely studied. Understanding and manipulating the metabolic pathways involved in xylose assimilation and fermentation can provide insights into optimizing fermentation processes for biofuel production (Jeffries, 2006).
Xylose in Biotechnological Applications
DL-Xylose's role extends beyond biofuels into various biotechnological applications. Its conversion to xylitol, a sugar alcohol with applications in the food industry, represents another valuable pathway. The biochemical and genetic engineering strategies to optimize xylose utilization in microorganisms like Zymomonas mobilis and Saccharomyces cerevisiae contribute to a broader understanding of xylose's potential in industrial biotechnology (Jeffries & Himmel, 1998).
Genetic Engineering for Xylose Metabolism
The genetic engineering of microorganisms to improve xylose metabolism is a critical area of research. By introducing and optimizing xylose metabolic pathways in S. cerevisiae, researchers have developed strains capable of efficient xylose fermentation. This engineering not only enhances biofuel production but also aids in the comprehensive understanding of xylose metabolism and its regulatory mechanisms (Ho et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-VPENINKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25702-75-4 | |
Record name | Polyxylose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25702-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0023745 | |
Record name | D-Xylose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 g dissolves in 0.8 ml water; sol in pyridine & hot alc | |
Record name | (D)-XYLOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.525 @ 20 °C/4 °C | |
Record name | (D)-XYLOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Xylose is metabolized into various chemical intermediates that can play critical functions in the biological homeostasis of the human body. Via the oxido-reductase metabolism pathway of xylose in eukaryotic organisms, xylose is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway. Within the pentose phosphate pathway, NADPH, pentose 5-carbon sugars, and ribose 5-phosphate are generated as materials and precursors for the synthesis of nucleotides. In particular, xylulose-5-phosphate can be used to directly generate glycerinaldehyde-3-phosphate in the pathway. Other studies have also demonstrated that xylulose-5-phosphate may also play a role in gene expression, perhaps by promoting ChREBP transcription factor in the well-fed state. | |
Record name | Xylose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
DL-Xylose | |
Color/Form |
Monoclinic needles or prisms, White crystalline powder | |
CAS RN |
58-86-6, 25990-60-7, 41247-05-6 | |
Record name | (+)-Xylose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | dl-Xylose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25990-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylose [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09419 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | xylose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | D-Xylose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-xylose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYLOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TA934AKO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | (D)-XYLOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
153-154 °C | |
Record name | (D)-XYLOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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